2-Bromo-5-(dihydroxyboranyl)-4-fluorobenzoic acid
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Overview
Description
2-Bromo-5-(dihydroxyboranyl)-4-fluorobenzoic acid is a compound that features a unique combination of bromine, boron, and fluorine atoms attached to a benzoic acid core
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method is the Suzuki–Miyaura coupling reaction, which involves the reaction of a brominated benzoic acid with a boronic acid derivative in the presence of a palladium catalyst . The reaction conditions often include the use of a base such as potassium carbonate and a solvent like tetrahydrofuran (THF) or dimethylformamide (DMF).
Industrial Production Methods: Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, optimized for high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: 2-Bromo-5-(dihydroxyboranyl)-4-fluorobenzoic acid can undergo various types of chemical reactions, including:
Oxidation: The boron moiety can be oxidized to form boronic acids or borate esters.
Reduction: The bromine atom can be reduced to a hydrogen atom under specific conditions.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products:
Oxidation: Boronic acids or borate esters.
Reduction: 2-Fluoro-5-(dihydroxyboranyl)benzoic acid.
Substitution: Various substituted benzoic acid derivatives depending on the nucleophile used.
Scientific Research Applications
2-Bromo-5-(dihydroxyboranyl)-4-fluorobenzoic acid has several scientific research applications, including:
Medicine: Investigated for its potential use in drug development, particularly in the design of boron-containing drugs for cancer therapy.
Industry: Utilized in the synthesis of advanced materials and polymers with unique properties.
Mechanism of Action
The mechanism of action of 2-Bromo-5-(dihydroxyboranyl)-4-fluorobenzoic acid largely depends on its application. In Suzuki–Miyaura coupling reactions, the compound acts as a boron-containing reagent that undergoes transmetalation with a palladium catalyst to form a new carbon-carbon bond . The molecular targets and pathways involved in its biological or medicinal applications are still under investigation.
Comparison with Similar Compounds
2-Bromo-5-fluorobenzoic acid: Lacks the boron moiety, making it less versatile in Suzuki–Miyaura coupling reactions.
5-Bromo-2-chlorobenzoic acid: Contains chlorine instead of fluorine, which can affect its reactivity and applications.
2-Bromo-5-(methoxycarbonyl)benzoic acid:
Properties
Molecular Formula |
C7H5BBrFO4 |
---|---|
Molecular Weight |
262.83 g/mol |
IUPAC Name |
5-borono-2-bromo-4-fluorobenzoic acid |
InChI |
InChI=1S/C7H5BBrFO4/c9-5-2-6(10)4(8(13)14)1-3(5)7(11)12/h1-2,13-14H,(H,11,12) |
InChI Key |
YRMXAMKOAVRFGG-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC(=C(C=C1F)Br)C(=O)O)(O)O |
Origin of Product |
United States |
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